

An Inquiry into the Physicochemical and Biological Profile of 2-Isopropylpyrimidin-4-amine

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Compound of Interest

Compound Name: 2-Isopropylpyrimidin-4-amine

Cat. No.: B054646

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An extensive search for the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for **2-Isopropylpyrimidin-4-amine** did not yield a conclusive result for this specific chemical entity. Publicly available databases and scientific literature do not appear to contain a dedicated entry for this compound, suggesting it may be a novel or less-documented substance.

While direct information on **2-Isopropylpyrimidin-4-amine** is not available, this guide will explore related compounds and general principles applicable to the synthesis and potential biological activities of substituted pyrimidin-4-amines. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of molecules.

Related Chemical Entities

During the search, several structurally similar compounds were identified, which may offer insights into the potential properties and synthesis of **2-Isopropylpyrimidin-4-amine**. These include:

- 2-Isopropyl-4-methylpyridin-3-amine: This compound, with a pyridine core, has a registered CAS number of 1698293-93-4.

- **2-Methylpyrimidin-4-amine**: A pyrimidine derivative with a methyl group at the 2-position, it is registered under CAS number 74-69-1.

The synthetic routes and biological activities of these and other aminopyrimidine analogs can serve as a starting point for investigating **2-Isopropylpyrimidin-4-amine**.

General Synthesis Strategies for Substituted Pyrimidin-4-amines

The synthesis of pyrimidine derivatives often involves the condensation of a β -dicarbonyl compound or its equivalent with an amidine. For the synthesis of 2-substituted-4-aminopyrimidines, a common strategy involves the construction of the pyrimidine ring followed by the introduction or modification of functional groups.

A plausible synthetic approach for **2-Isopropylpyrimidin-4-amine** could involve the reaction of isobutyramidine with a suitable three-carbon synthon possessing the necessary functionality to form the pyrimidine ring and subsequent amination at the 4-position. The specific reagents and reaction conditions would require experimental optimization.

Below is a generalized workflow for the synthesis of substituted pyrimidines, which could be adapted for the target compound.

Generalized synthetic workflow for 2-substituted-4-aminopyrimidines.

Potential Biological Activities of Aminopyrimidines

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of aminopyrimidine have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[2] The biological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.

For instance, various substituted pyrimidines have been shown to act as inhibitors of kinases, which are key targets in cancer therapy.[3] The introduction of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.

The potential mechanism of action for a novel compound like **2-Isopropylpyrimidin-4-amine** would need to be elucidated through extensive biological screening and target identification studies. A general workflow for such a screening cascade is depicted below.

A typical workflow for the biological evaluation of a novel compound.

Conclusion

While specific data for **2-Isopropylpyrimidin-4-amine** remains elusive, the rich chemistry and diverse biological activities of the aminopyrimidine class of compounds provide a strong rationale for its synthesis and investigation. Researchers interested in this molecule would need to undertake de novo synthesis and a comprehensive biological evaluation to determine its physicochemical properties and therapeutic potential. The information on related structures and general methodologies presented in this guide can serve as a valuable resource for initiating such an endeavor. Further research is warranted to fully characterize this and other novel aminopyrimidine derivatives.

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